2-Cyclohexylcyclohexanone (CAS 90-42-6) is a fully saturated, alpha-substituted bicyclic ketone that serves as a critical building block in advanced organic synthesis, fragrance formulation, and specialty polymer manufacturing [1]. Featuring a cyclohexane ring substituted with a bulky cyclohexyl group at the 2-position, this compound offers a unique combination of high thermal stability, steric hindrance, and aliphatic saturation [2]. In procurement and material selection, it is primarily valued not just as a structural motif, but as a high-boiling intermediate that enables stereocontrolled downstream reductions and regioselective ring modifications that are impossible to achieve with simpler, unhindered ketones [1].
Substituting 2-cyclohexylcyclohexanone with simpler analogs like cyclohexanone or aromatic counterparts like 2-phenylcyclohexanone frequently leads to process failures or compromised yields. Cyclohexanone lacks the necessary alpha-steric bulk to direct stereoselective hydride attacks, resulting in achiral or racemic mixtures during reduction steps[1]. Furthermore, its high volatility makes it unsuitable for high-temperature resin syntheses. Conversely, while 2-phenylcyclohexanone provides similar steric hindrance, its aromatic ring is highly susceptible to unwanted hydrogenation during downstream catalytic reductions under medium to high pressure, leading to over-reduction and complex product mixtures [2]. 2-Cyclohexylcyclohexanone bypasses these issues by providing a fully saturated, thermally stable, and sterically directing aliphatic scaffold.
For industrial scale-up and high-temperature polymer or resin synthesis, precursor volatility is a major limiting factor. 2-Cyclohexylcyclohexanone exhibits a boiling point of 269 °C, which is significantly higher than the baseline monomer, cyclohexanone, which boils at approximately 155 °C. This >110 °C difference in boiling point drastically reduces evaporative losses during prolonged, high-temperature reaction conditions, ensuring consistent stoichiometry and safer handling profiles in open or semi-closed reactor systems.
| Evidence Dimension | Boiling Point (Thermal Volatility) |
| Target Compound Data | 269 °C |
| Comparator Or Baseline | Cyclohexanone (~155 °C) |
| Quantified Difference | >110 °C higher boiling point |
| Conditions | Standard atmospheric pressure |
Minimizes evaporative losses and enables high-temperature synthetic steps in polymer and fragrance formulations.
In multi-step syntheses requiring downstream catalytic hydrogenation, the choice of the alpha-substituent is critical. When subjected to medium-pressure liquid-phase hydrogenation (50-90 kg/cm2) over nickel catalysts, 2-phenylcyclohexanone undergoes further ring reduction to yield 2-cyclohexylcyclohexanone [1]. Because 2-cyclohexylcyclohexanone is already fully saturated, it acts as the stable terminal product under these harsh conditions [1]. Using 2-cyclohexylcyclohexanone as the starting material prevents the unpredictable hydrogen consumption and complex byproduct mixtures associated with the over-reduction of aromatic analogs.
| Evidence Dimension | Susceptibility to ring hydrogenation |
| Target Compound Data | Fully saturated (stable against further ring reduction) |
| Comparator Or Baseline | 2-Phenylcyclohexanone (undergoes aromatic ring reduction) |
| Quantified Difference | Terminal stability vs complete conversion to the fully saturated analog |
| Conditions | Medium pressure liquid-phase hydrogenation (50-90 kg/cm2, Ni catalysts) |
Ensures chemoselectivity and prevents unwanted side reactions during subsequent catalytic steps in complex syntheses.
The synthesis of specific chiral fragrance molecules or pharmaceutical intermediates requires strict stereocontrol during ketone reduction. The bulky alpha-cyclohexyl group of 2-cyclohexylcyclohexanone effectively directs nucleophilic attack. Reduction of 2-cyclohexylcyclohexanone using dialkylboranes yields cis-2-cyclohexylcyclohexanol in 96% stereochemical purity [1]. In contrast, unhindered baseline ketones like cyclohexanone yield achiral products, and less bulky substituted ketones offer significantly lower diastereomeric excess [1]. This extreme steric control makes 2-cyclohexylcyclohexanone an ideal precursor for stereospecific downstream functionalization.
| Evidence Dimension | Stereochemical purity of reduction product |
| Target Compound Data | 96% cis-isomer purity (cis-2-cyclohexylcyclohexanol) |
| Comparator Or Baseline | Cyclohexanone (0% / achiral product) |
| Quantified Difference | 96% stereocontrol vs achiral reduction |
| Conditions | Reduction by dialkylboranes |
Eliminates the need for costly chiral resolution steps by enforcing high diastereoselectivity during reduction.
Leveraging its ability to undergo highly stereoselective reductions (yielding up to 96% cis-isomer purity), 2-cyclohexylcyclohexanone is the optimal precursor for synthesizing specific isomers of lavamenthe and other complex bicyclic fragrance compounds [1].
Due to its high boiling point of 269 °C, this compound is perfectly suited as a stable, low-volatility intermediate or specialized solvent in the high-temperature synthesis of specialty coatings and polymer resins, where lighter ketones like cyclohexanone would evaporate.
The asymmetric alpha-substitution (tertiary versus secondary adjacent carbons) makes 2-cyclohexylcyclohexanone an ideal substrate for regioselective Baeyer-Villiger oxidations, allowing for the predictable synthesis of complex bicyclic lactones used in pharmaceutical development [1].
Environmental Hazard